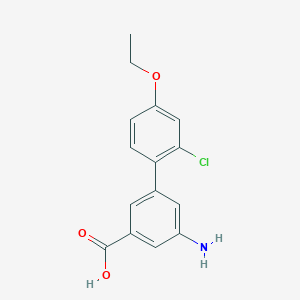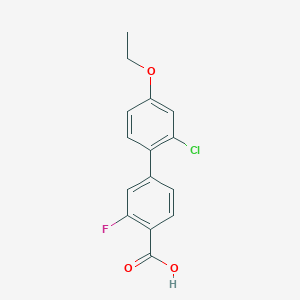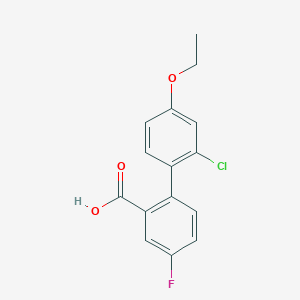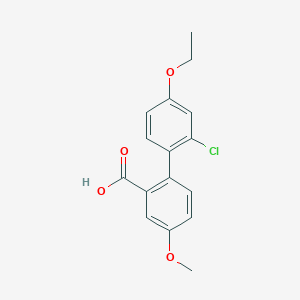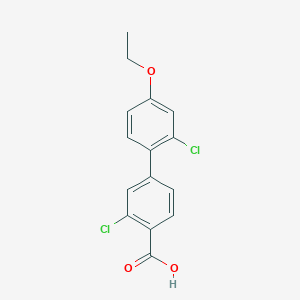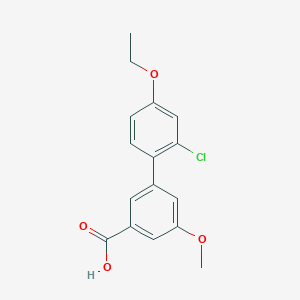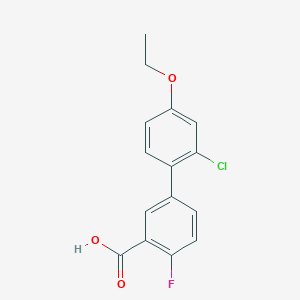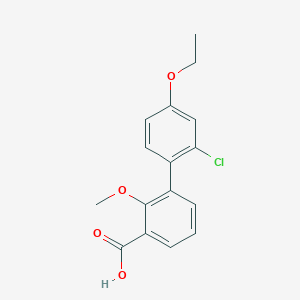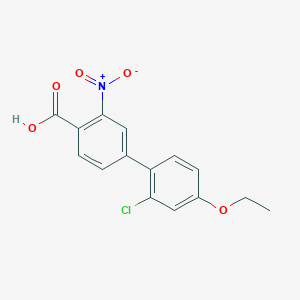
3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
描述
3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3-CEP-5-TFA) is a chemical compound with a wide range of applications in the scientific and medical research fields. It is a monofunctional compound, meaning it contains one functional group, and is composed of carbon, hydrogen, chlorine, oxygen, and fluorine atoms. 3-CEP-5-TFA has been used in a variety of biochemical and physiological experiments, and has been studied extensively in recent years due to its potential applications in drug design and development.
作用机制
The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as a prodrug, meaning it is converted into an active form in the body that can then interact with specific targets. It is believed that 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is converted into an active form by the enzyme cytochrome P450, which is found in the liver. Once in its active form, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is believed to interact with various targets in the body, including enzymes and receptors, to produce its desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are not yet fully understood. However, the compound has been shown to have a variety of effects in laboratory experiments. For example, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to reduce inflammation in animal models, and has been shown to exhibit anti-inflammatory effects in humans. The compound has also been shown to have neuroprotective effects in animal models, and has been shown to reduce the symptoms of neurological disorders in humans.
实验室实验的优点和局限性
The advantages of using 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a relatively stable compound, meaning it is not easily degraded or broken down in the environment. The main limitation of using 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in vivo. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has not yet been approved for use in humans, so its safety and efficacy in humans is not yet known.
未来方向
There are a number of potential future directions in the research and development of 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%. First, further research is needed to better understand the mechanism of action of the compound and its effects in vivo. Second, further research is needed to determine the safety and efficacy of 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% in humans. Third, further research is needed to develop novel compounds based on 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% for the treatment of various diseases. Fourth, further research is needed to develop more efficient and cost-effective methods for the synthesis of 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%. Finally, further research is needed to develop novel applications for 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%, such as in drug delivery systems.
合成方法
3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is typically synthesized through a three-step process. The first step is a palladium-catalyzed Suzuki cross-coupling reaction, which involves the reaction of a boronic acid and a chloro-ethoxyphenyl trifluoromethylbenzoate in the presence of a palladium catalyst. This reaction produces 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% as a side product. The second step is a reduction reaction, which involves the reduction of the trifluoromethylbenzoate to the corresponding alcohol using a reducing agent such as sodium borohydride. The final step is a hydrolysis reaction, which involves the hydrolysis of the alcohol to the corresponding acid using an acid such as hydrochloric acid. This three-step process is the most commonly used method for the synthesis of 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%.
科学研究应用
3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in the scientific and medical research fields. It has been used in a variety of biochemical and physiological experiments, and has been studied extensively in recent years due to its potential applications in drug design and development. For example, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the synthesis of novel compounds for the treatment of cancer and other diseases. It has also been used in the synthesis of novel compounds for the treatment of inflammation and other chronic conditions. Additionally, 3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the synthesis of compounds for the treatment of neurological disorders and other neurological conditions.
属性
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O3/c1-2-23-12-3-4-13(14(17)8-12)9-5-10(15(21)22)7-11(6-9)16(18,19)20/h3-8H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNLNAVALWJGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691700 | |
| Record name | 2'-Chloro-4'-ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-ethoxyphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261934-63-7 | |
| Record name | 2'-Chloro-4'-ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



